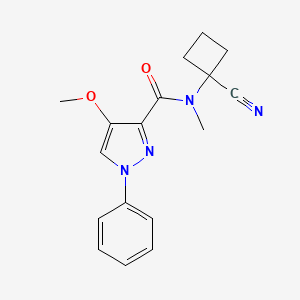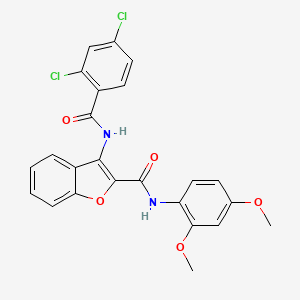
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-methylbenzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-methylbenzenecarboxylate” is a chemical compound with the molecular formula C17H14N2O2S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridinyl group, a thiazolyl group, and a methylbenzenecarboxylate group . The molecular weight is 310.37.Physical And Chemical Properties Analysis
This compound has a molecular weight of 310.37. More detailed physical and chemical properties were not found in the available resources.科学的研究の応用
Neurodegeneration, Addiction, Anxiety, and Pain Management
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-methylbenzenecarboxylate, known for its role as an antagonist of metabotropic glutamate receptor subtype 5 (mGluR5), has shown promise in research relating to neurodegeneration, addiction, anxiety, and pain management. The literature indicates that while earlier mGluR5 antagonists like MPEP had non-specific actions, newer counterparts such as MTEP are more selective, offering potential utility in the aforementioned areas without the off-target effects commonly associated with MPEP (Lea & Faden, 2006).
Biopolymer Derivatives and Drug Delivery
In the realm of polymer science, derivatives of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-methylbenzenecarboxylate have shown potential as biopolymer ethers and esters. These derivatives have specific properties influenced by functional groups, substitution degree, and pattern. The modified xylan, a type of hemicellulose, has been successfully synthesized into novel esters with potential applications in drug delivery, showcasing the ability to form nanoparticles suitable for this purpose (Petzold-Welcke et al., 2014).
Addictive Disorders Treatment
Continuing in the domain of neurology, negative allosteric modulators of mGluR5, closely related to 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-methylbenzenecarboxylate, have been rigorously reviewed for their potential in treating addictive disorders. Compounds like MTEP and MPEP have demonstrated efficacy in reducing self-administration of substances like cocaine, ethanol, and nicotine, indicating a potential therapeutic window for such disorders (Mihov & Hasler, 2016).
Synthesis and Chemical Properties
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-methylbenzenecarboxylate's structural intricacies allow for diverse chemical reactions, offering a scaffold for synthesizing various compounds. The synthesis and transformation of its derivatives are instrumental in yielding substances with a range of biological activities, including but not limited to insectoacaricidal, sugar-lowering, and neurodegenerative activities (Abdurakhmanova et al., 2018).
Safety and Hazards
特性
IUPAC Name |
(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-6-8-13(9-7-11)17(20)21-15-12(2)22-16(19-15)14-5-3-4-10-18-14/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVSWDYDOULNFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(SC(=N2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-methylbenzenecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2513718.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-chlorobenzamide](/img/structure/B2513720.png)
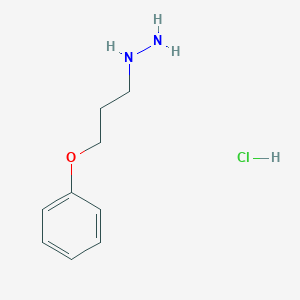
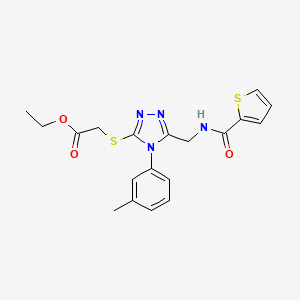
![2-[(6-allyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]-N~1~-(2-methylphenyl)acetamide](/img/structure/B2513724.png)
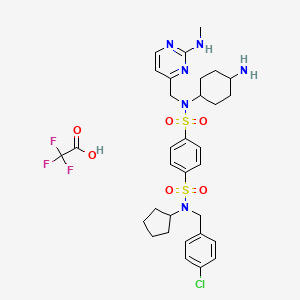
![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B2513726.png)
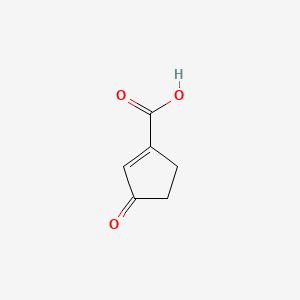
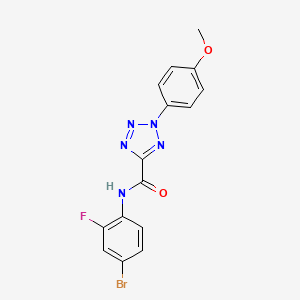
![N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2513734.png)
![7-{[isobutyryl(4-methylphenyl)amino]methyl}-N-(4-methylphenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B2513737.png)
![Ethyl 4-(2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2513739.png)
